molecular formula C10H14N2O2 B13325047 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid

Katalognummer: B13325047
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: PGOPOWBUBOYZCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid typically involves the reaction of 3-bromopyridine with dimethylamine followed by a series of steps to introduce the propanoic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action for 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and potential for forming complex structures. This makes it particularly valuable in research applications where specific interactions are required .

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-[6-(dimethylamino)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-7(10(13)14)8-4-5-9(11-6-8)12(2)3/h4-7H,1-3H3,(H,13,14)

InChI-Schlüssel

PGOPOWBUBOYZCH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CN=C(C=C1)N(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.